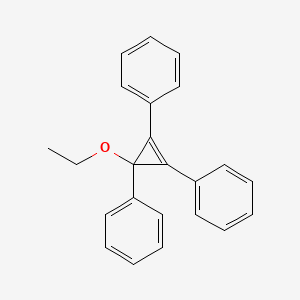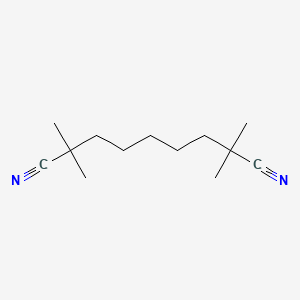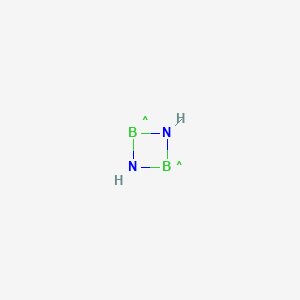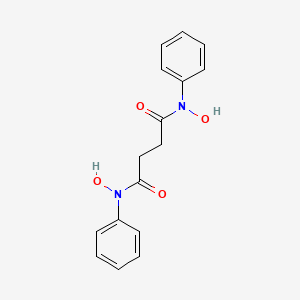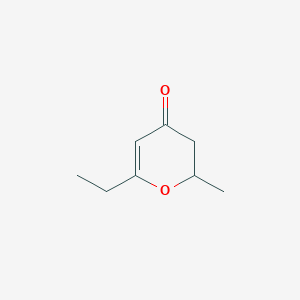
(1e)-1-Benzyl-3-phenyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1e)-1-Benzyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-Benzyl-3-phenyltriaz-1-ene typically involves the reaction of benzylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1e)-1-Benzyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazene group can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl phenyl ketone.
Reduction: Formation of benzylamine and phenylamine.
Substitution: Formation of halogenated triazene derivatives.
Aplicaciones Científicas De Investigación
(1e)-1-Benzyl-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (1e)-1-Benzyl-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular pathways and result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-3-phenyltriazene
- 1-Benzyl-3-methyltriazene
- 1-Phenyl-3-methyltriazene
Uniqueness
(1e)-1-Benzyl-3-phenyltriaz-1-ene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets.
Propiedades
Número CAS |
17683-10-2 |
|---|---|
Fórmula molecular |
C13H13N3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-(benzyldiazenyl)aniline |
InChI |
InChI=1S/C13H13N3/c1-3-7-12(8-4-1)11-14-16-15-13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15) |
Clave InChI |
NNNDCDLZJSSHSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
